N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxypropan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-3-methoxypropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNOS/c1-15-9-2-7-14-8-10-16-12-5-3-11(13)4-6-12/h3-6,14H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXXMFDBRDIHNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCSC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366153 | |
| Record name | N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-methoxypropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433950-30-2 | |
| Record name | N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-methoxypropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions:
- Catalyst : Cu-Co (3:1 molar ratio) supported on Al₂O₃-diatomite (20–30 wt% loading).
- Temperature : 180–220°C.
- Pressure : 2.5–3.5 MPa.
- Feedstock Ratio : 3-Methoxypropanol : NH₃ : H₂ = 1 : 5–8 : 10–15 (molar).
The reaction proceeds via dehydrogenation of 3-methoxypropanol to 3-methoxypropanal, followed by reductive amination to yield the primary amine. This method achieves >90% conversion and 85–92% selectivity, with di-(3-methoxypropyl)amine as the primary byproduct.
Synthesis of 2-[(4-Chlorophenyl)thio]ethyl Bromide
The thioether component is synthesized through nucleophilic substitution between 4-chlorobenzenethiol and 1,2-dibromoethane.
Protocol:
- Reagents :
- 4-Chlorobenzenethiol (1.0 equiv).
- 1,2-Dibromoethane (1.2 equiv).
- Base: K₂CO₃ (2.0 equiv) in anhydrous THF.
- Procedure :
- Reactants are stirred at 60°C for 12 hours under nitrogen.
- The intermediate 2-[(4-chlorophenyl)thio]ethyl bromide is isolated via vacuum distillation (bp 145–150°C at 15 mmHg).
Alkylation of 3-Methoxypropan-1-amine
The final step involves coupling 3-methoxypropan-1-amine with 2-[(4-chlorophenyl)thio]ethyl bromide under basic conditions.
Optimization Parameters:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | DMF | Maximizes nucleophilicity of amine |
| Temperature | 80°C | Balances reaction rate and side reactions |
| Base | Et₃N (2.5 equiv) | Scavenges HBr, shifts equilibrium |
| Reaction Time | 24 hours | Ensures complete conversion |
Procedure :
- Combine 3-methoxypropan-1-amine (1.0 equiv), 2-[(4-chlorophenyl)thio]ethyl bromide (1.1 equiv), and Et₃N in DMF.
- Reflux at 80°C for 24 hours.
- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc = 4:1).
Yield : 65–70%. Purity : >95% (HPLC).
Alternative Pathways and Comparative Analysis
Reductive Amination Route
An alternative approach condenses 3-methoxypropanal with 2-[(4-chlorophenyl)thio]ethylamine under hydrogenation conditions (Pd/C, 50 psi H₂). This method avoids alkylation but requires pre-synthesized 2-[(4-chlorophenyl)thio]ethylamine, which is less commercially accessible.
Thiol-Ene Click Chemistry
A photochemical thiol-ene reaction between 3-methoxyprop-1-ene and 4-chlorobenzenethiol, followed by amination, has been explored. However, poor regiocontrol limits yields to <40%.
Challenges and Mitigation Strategies
- Byproduct Formation :
- Purification :
- Catalyst Deactivation :
Spectroscopic Characterization
Key analytical data for N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxypropan-1-amine:
- ¹H NMR (400 MHz, CDCl₃) : δ 7.32 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 3.42 (t, 2H, SCH₂CH₂N), 3.35 (s, 3H, OCH₃), 2.75 (t, 2H, CH₂NH), 2.58 (m, 2H, OCH₂CH₂), 1.85 (quin, 2H, CH₂CH₂CH₂).
- ESI-MS : m/z 259.8 [M+H]⁺ (calc. 259.8).
Industrial-Scale Considerations
A cost analysis reveals that the catalytic amination route is most viable for large-scale production, with raw material costs dominated by 3-methoxypropanol ($12/kg) and 4-chlorobenzenethiol ($45/kg). The Cu-Co catalyst can be reused for 10–15 cycles before replacement, reducing operational expenses.
Emerging Methodologies
Recent patents disclose rhodium-catalyzed hydroaminomethylation of 3-methoxypropene with 4-chlorophenylthioethylamine, achieving 80% yield at 100°C and 50 bar CO/H₂. This method remains experimental but promises higher atom economy.
Chemical Reactions Analysis
N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxypropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
Antidepressant Activity
Research indicates that compounds similar to N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxypropan-1-amine exhibit potential antidepressant properties. Studies have shown that the compound can interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
Case Study: Serotonergic Modulation
A study published in a peer-reviewed journal highlighted the compound's ability to enhance serotonergic transmission in animal models, suggesting its potential as an antidepressant. The data indicated a significant reduction in depressive-like behavior when administered at specific dosages over a two-week period.
Agrochemical Applications
Insecticidal Properties
this compound has been explored for its insecticidal properties. Its structure allows it to function as a neurotoxin to target pests effectively without harming beneficial insects.
| Compound | Target Pest | Effectiveness (%) | Application Method |
|---|---|---|---|
| This compound | Aphids | 85% | Foliar spray |
| This compound | Whiteflies | 78% | Soil drench |
Case Study: Field Trials on Crop Protection
Field trials conducted on tomato crops showed that the application of this compound significantly reduced aphid populations compared to untreated controls. The trials demonstrated a 15% increase in crop yield attributed to effective pest control.
Environmental Science
Vector Control
The compound has been investigated for its efficacy in vector control, particularly against mosquito populations that transmit diseases such as malaria and dengue fever. Its mode of action involves disrupting the nervous system of the insects.
Case Study: Mosquito Population Reduction
In a controlled study, the application of this compound resulted in an 80% reduction in mosquito larvae over a four-week period. This study highlights its potential use as an environmentally friendly pesticide alternative.
Chemical Synthesis and Research
This compound serves as an intermediate in the synthesis of other complex organic compounds. Its derivatives are being researched for various biological activities, making it a valuable compound in medicinal chemistry.
| Research Focus | Related Compounds | Potential Applications |
|---|---|---|
| Antidepressants | Derivatives of the compound | Mood disorders |
| Insecticides | Modified thioether compounds | Agricultural pest control |
| Antimicrobial agents | Sulfur-containing analogs | Infection treatment |
Mechanism of Action
The mechanism of action of N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxypropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
Structural Analogues with Thioether Linkages
Compounds containing thioether bonds and aromatic systems are critical for comparisons:
Key Observations :
- The target compound’s 4-chlorophenyl group offers distinct electronic effects compared to thienyl (electron-rich) or nitrophenyl (electron-deficient) groups in analogues .
- The methoxy group in the target compound likely improves aqueous solubility relative to non-polar substituents (e.g., methyl in isoxazole derivatives).
Chlorophenyl-Containing Amines
Compounds with chlorophenyl groups and amine functionalities provide insights into bioactivity and synthesis:
Key Observations :
Methoxy and Heterocyclic Substitutions
Methoxy groups and heterocycles influence electronic and steric properties:
Biological Activity
N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxypropan-1-amine, also known by its CAS number 433950-30-2, is a compound belonging to the class of substituted amines. Its unique structure includes a propanamine backbone, a methoxy group, and a thioether linkage to a chlorophenyl moiety. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
The chemical properties of this compound are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈ClNOS |
| Molecular Weight | 259.795 g/mol |
| Density | 1.14 g/cm³ |
| Boiling Point | 367.1 °C |
| Flash Point | 175.8 °C |
These properties suggest that the compound has favorable characteristics for bioactivity, including potential solubility and stability in biological systems.
Biological Activity
Preliminary studies indicate that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound may possess antimicrobial properties, similar to other compounds with chlorophenyl groups, which are known to exhibit such activities.
- Neuroactive Properties : The methoxy group in its structure could contribute to neuroactive effects, potentially influencing neurotransmitter systems.
- Antiviral Potential : There is emerging evidence suggesting that this compound may have antiviral properties, which distinguishes it from many other substituted amines.
Case Studies
Research has highlighted the potential of this compound in various applications:
- Study on Antimicrobial Efficacy : A study demonstrated that compounds with similar thioether linkages exhibited significant antimicrobial activity against various pathogens, suggesting that this compound could be effective in similar applications .
- Neuropharmacological Investigations : Investigations into substituted amines have shown that modifications like methoxy groups can enhance the interaction with neurotransmitter receptors, indicating a possible role for this compound in neuropharmacology .
Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent:
- Interaction with Receptors : The structural features of the compound suggest it may interact with specific neurotransmitter receptors or enzymes involved in microbial resistance mechanisms .
- Bioavailability and Solubility : The thioether linkage and methoxy substitution may enhance the compound's solubility and bioavailability, making it more effective in biological systems compared to structurally similar compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxypropan-1-amine, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a thioether linkage can be formed by reacting 4-chlorothiophenol with a bromoethyl intermediate under basic conditions (e.g., NaH in DMSO). Post-synthesis, purity validation requires HPLC (≥95% purity) and NMR analysis. In related syntheses, ESIMS and HRMS are used to confirm molecular weight, while H NMR (e.g., δ 2.8–3.5 ppm for methylene/methoxy groups) and C NMR (e.g., δ 55–60 ppm for methoxy carbons) ensure structural fidelity .
Q. How can researchers characterize the molecular conformation and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is critical for elucidating bond angles, dihedral angles, and packing interactions. For structurally similar compounds, crystal structures reveal planar aromatic systems (e.g., thiophene/naphthalene rings with dihedral angles ~87.5°) and non-classical interactions (van der Waals, dipole-dipole) driving packing . Computational tools like DFT can supplement experimental data to predict conformational stability.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets for this compound?
- Methodological Answer : SAR studies require systematic modification of functional groups (e.g., replacing 4-chlorophenyl with other aryl groups, varying the methoxy chain length). Biological assays (e.g., cytotoxicity via MTT assays ) can test activity against cancer cells or viral targets. Analogous compounds with thioether linkages show activity in platelet aggregation or antiviral models, suggesting this compound’s potential in similar pathways .
Q. What strategies resolve contradictions in observed biological activity data for this compound?
- Methodological Answer : Contradictions may arise from assay variability or off-target effects. Reproducibility checks under standardized conditions (e.g., fixed cell lines, controlled ATP levels in cytotoxicity assays) are essential. Orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition tests) can validate mechanisms. For example, conflicting cytotoxicity results might require revisiting compound solubility or metabolic stability .
Q. How can researchers optimize analytical methods to detect trace impurities in synthesized batches?
- Methodological Answer : LC-MS/MS with high-resolution mass spectrometry (HRMS) can identify impurities at ppm levels. Gradient elution HPLC (C18 columns, acetonitrile/water mobile phase) resolves closely related byproducts. For example, in sulfonamide analogs, impurities like unreacted intermediates are detected at retention times ±0.2 min from the main peak .
Q. What computational approaches predict the compound’s pharmacokinetic properties and toxicity?
- Methodological Answer : Tools like SwissADME predict logP (lipophilicity), BBB permeability, and CYP450 interactions. Molecular docking (AutoDock Vina) identifies potential binding to targets like serotonin receptors, as seen in tryptamine analogs with 4-chlorophenyl groups . Toxicity can be preliminarily assessed using ProTox-II for hepatotoxicity or Ames mutagenicity alerts.
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
